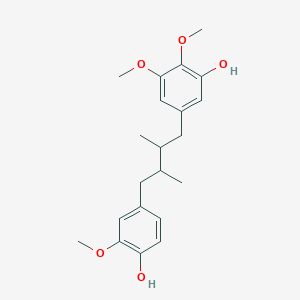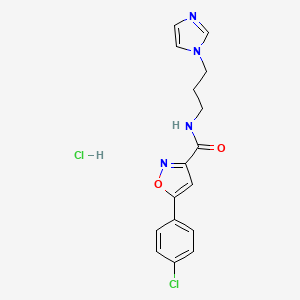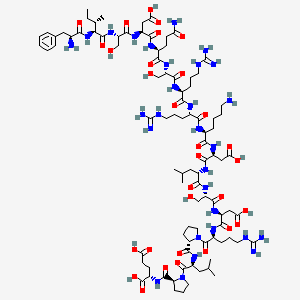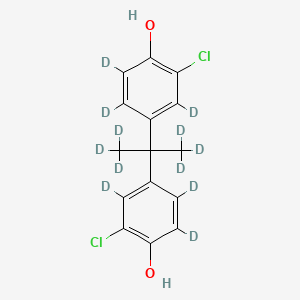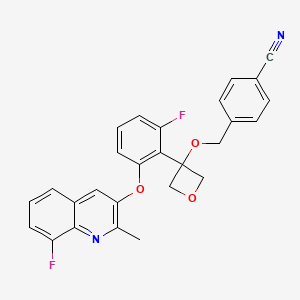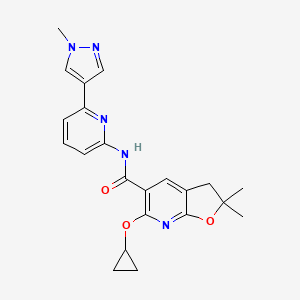
Irak4-IN-26
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Irak4-IN-26 is a selective and potent inhibitor of interleukin-1 receptor-associated kinase 4 (IRAK4). This compound has garnered significant interest due to its potential therapeutic applications in treating various inflammatory and autoimmune diseases, as well as certain types of cancer. IRAK4 plays a crucial role in the signaling pathways of toll-like receptors and interleukin-1 receptors, which are involved in the body’s immune response.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Irak4-IN-26 typically involves the formation of a core structure, followed by the introduction of specific functional groups to enhance its inhibitory activity. One common synthetic route includes the following steps:
Formation of the Core Structure: The core structure is often synthesized through a series of condensation and cyclization reactions.
Functional Group Introduction: Specific functional groups are introduced to the core structure using various reagents and catalysts to enhance the compound’s potency and selectivity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process while ensuring high yield and purity. This typically includes:
Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize yield.
Purification: The compound is purified using techniques such as crystallization, chromatography, or recrystallization to achieve the desired purity levels.
化学反应分析
Types of Reactions
Irak4-IN-26 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: Substitution reactions allow for the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation Reagents: Common oxidation reagents include hydrogen peroxide and potassium permanganate.
Reduction Reagents: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Substitution reactions often involve halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
科学研究应用
Irak4-IN-26 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of IRAK4 in various chemical pathways.
Biology: Employed in research to understand the signaling mechanisms of toll-like receptors and interleukin-1 receptors.
Medicine: Investigated for its potential therapeutic applications in treating inflammatory and autoimmune diseases, as well as certain cancers.
Industry: Utilized in the development of new drugs targeting IRAK4-related pathways.
作用机制
Irak4-IN-26 exerts its effects by inhibiting the kinase activity of IRAK4. This inhibition disrupts the signaling pathways of toll-like receptors and interleukin-1 receptors, leading to a reduction in the production of pro-inflammatory cytokines. The molecular targets of this compound include the kinase domain of IRAK4, which is essential for its activity.
相似化合物的比较
Similar Compounds
IRAK4 Inhibitor, Compound 26: Another potent inhibitor of IRAK4 with similar applications.
PF-06650833: A selective small-molecule inhibitor of IRAK4 used in preclinical and clinical studies.
Emavusertib: An investigational IRAK4 inhibitor currently being assessed in clinical trials for hematologic cancers and solid tumors.
Uniqueness
Irak4-IN-26 is unique due to its high selectivity and potency as an IRAK4 inhibitor. It has shown promising results in preclinical studies, making it a valuable tool for research and potential therapeutic applications.
属性
分子式 |
C22H23N5O3 |
|---|---|
分子量 |
405.4 g/mol |
IUPAC 名称 |
6-cyclopropyloxy-2,2-dimethyl-N-[6-(1-methylpyrazol-4-yl)pyridin-2-yl]-3H-furo[2,3-b]pyridine-5-carboxamide |
InChI |
InChI=1S/C22H23N5O3/c1-22(2)10-13-9-16(21(26-20(13)30-22)29-15-7-8-15)19(28)25-18-6-4-5-17(24-18)14-11-23-27(3)12-14/h4-6,9,11-12,15H,7-8,10H2,1-3H3,(H,24,25,28) |
InChI 键 |
QMGKOHZOWUGQIK-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC2=CC(=C(N=C2O1)OC3CC3)C(=O)NC4=CC=CC(=N4)C5=CN(N=C5)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[3-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methoxy]benzoyl]quinoline-2-carbohydrazide](/img/structure/B12392642.png)
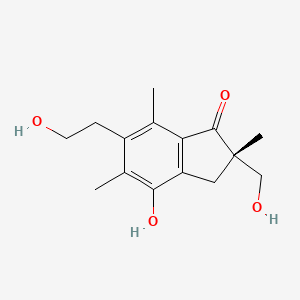

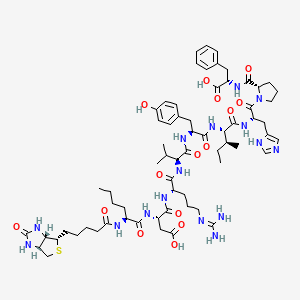
![[(2S,4S,5R)-3-acetamido-4-acetyloxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12392654.png)
![4-amino-1-[(2R,3S,5R)-3-azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12392659.png)
